
Chlorotonil A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotonil A is a natural product found in Sorangium cellulosum with data available.
科学的研究の応用
Antimalarial Applications
Chlorotonil A exhibits significant antimalarial activity, demonstrating effectiveness against the malaria-causing parasite Plasmodium falciparum.
- Mechanism of Action : this compound acts on all stages of the intraerythrocytic development of the parasite, including ring-stage parasites and gametocytes. It requires only a short exposure to exert its effects, making it a rapid-acting agent against malaria .
- Efficacy : In laboratory studies, this compound showed a 50% inhibitory concentration (IC50) ranging from 4 to 32 nM against various strains of P. falciparum, including both chloroquine-sensitive and resistant strains. In vivo studies in mice infected with Plasmodium berghei demonstrated effective suppression of parasitemia with minimal toxicity observed at doses as low as 36 mg/kg .
- Comparative Analysis : The efficacy of this compound was assessed against standard treatments like chloroquine and artesunate. The following table summarizes the comparative IC50 values:
Compound | IC50 (nM) |
---|---|
This compound | 15.2 (3.7–32) |
Chloroquine | 47.2 (19.5–117) |
Artesunate | 0.6 (0.2–3.2) |
This compound's unique profile positions it as a promising lead compound for further development in antimalarial therapies.
Antimicrobial Applications
This compound has also been studied for its antimicrobial properties, particularly against Clostridioides difficile, a pathogen responsible for severe gastrointestinal infections.
- Inhibition of C. difficile : Recent studies have shown that this compound effectively prevents relapsing/recurrent C. difficile infections (rCDIs). Unlike traditional antibiotics such as vancomycin, which disrupt the gut microbiota significantly, this compound preserves colonization resistance and maintains microbiota composition .
- Mechanism of Action : this compound targets critical steps in the infection cycle of C. difficile, inhibiting spore outgrowth and contributing to lower rates of reinfection . In animal models, treatment with this compound led to faster recovery of the microbiota after infection compared to conventional antibiotics .
- Comparative Efficacy : The following table highlights the comparative effects of this compound and vancomycin on microbiota preservation:
Treatment | Impact on Microbiota | Efficacy Against C. difficile |
---|---|---|
This compound | Minimal disruption | High |
Vancomycin | Significant disruption | High |
This compound's ability to target dormant stages of C. difficile positions it as a potential candidate for treating persistent infections where traditional antibiotics fail.
Case Study 1: Antimalarial Efficacy
In a controlled study involving mice infected with P. berghei, this compound was administered at various doses post-infection. The results indicated significant suppression of parasitemia with no observable toxicity, demonstrating its potential as an effective antimalarial agent .
Case Study 2: Treatment of C. difficile Infections
A One Health study conducted by the Helmholtz Centre for Infection Research evaluated the effects of this compound on mice and pigs infected with C. difficile. The findings revealed that treatment with this compound led to quicker recovery of gut microbiota and reduced rates of reinfection compared to vancomycin, highlighting its therapeutic promise in managing recurrent infections .
化学反応の分析
Dehalogenation and Sulfur-Mediated Modifications
Chlorotonil A (1) undergoes selective dehalogenation under sulfur-mediated conditions, yielding Dehalogenil as a primary product. This reaction replaces one of the geminal chlorines at the C4 position, improving solubility and pharmacokinetic properties while retaining antimicrobial activity .
Electrophilic Substitution at C4 and C9
This compound exhibits regioselective reactivity toward electrophilic substitution. N-Chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) enable targeted modifications:
-
C4 chlorination : Treatment with NCS and pyridine regenerates this compound from its dehalogenated derivative (71% yield) .
-
C9 fluorination : NFSI introduces fluorine at C9, yielding compound 5 (Scheme 2) .
Position | Reagents | Product | Yield | Activity (IC₅₀ vs P. falciparum) |
---|---|---|---|---|
C4 | NCS, pyridine | 1 | 71% | 4.2 nM |
C9 | NFSI, p-toluenesulfonic acid | 5 | 58% | 3.8 nM |
Epoxidation and Epoxide Ring Opening
Regio- and stereoselective epoxidation of this compound’s conjugated diene system generates epoxide derivatives (e.g., ChB1-Epo2, 4 ), which are further functionalized via acidic ring opening .
Epoxide derivatives demonstrated >95% inhibition of Plasmodium falciparum at 100 nM and reduced cytotoxicity (HeLa cell CC₅₀ > 50 µM) .
Resistance to Common Reagents
This compound’s scaffold shows remarkable inertness under harsh conditions:
Bridged Derivative Formation
Attempted Finkelstein-type halogen exchange (Cl → Br/I) led to unexpected bridged structures instead of direct substitution. These derivatives showed reduced antimicrobial potency, highlighting the critical role of the gem-dichloro group .
Key Implications for Drug Development
-
Dehalogenil emerged as the most promising derivative, combining improved solubility (logP reduced by 1.2 units) and in vivo efficacy (90% survival in murine S. aureus infection models) .
-
Epoxidation strategies mitigated the inherent lipophilicity of this compound, enhancing compatibility with aqueous formulations .
This systematic exploration of this compound’s reactivity underscores its potential as a scaffold for next-generation anti-infectives, addressing both pharmacological limitations and resistance challenges.
特性
分子式 |
C26H32Cl2O4 |
---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione |
InChI |
InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1 |
InChIキー |
RQYZFUUTQJMTMJ-JCSZEPHKSA-N |
異性体SMILES |
C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C |
正規SMILES |
CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C |
同義語 |
chlorotonil A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。